5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a member of the pyrrole family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O₂. The structure features a tetrahydropyrrolo framework which is crucial for its biological interactions.
Research indicates that compounds with similar structures often exhibit significant interactions with biological targets such as enzymes and receptors. Specifically, the activity of 5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo derivatives may involve:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinases, which are crucial in cancer progression and cellular signaling pathways .
- Interaction with Lipid Membranes : Studies suggest that these compounds can intercalate into lipid bilayers, potentially altering membrane dynamics and affecting cell signaling pathways .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrrole derivatives. For instance:
- In vitro Studies : Compounds structurally related to 5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo have demonstrated cytotoxic effects against various cancer cell lines. For example, a derivative exhibited growth inhibition in colon cancer cell lines (GI50 values around ) and showed efficacy in reducing tumor growth in animal models .
Anti-inflammatory Properties
Pyrrole derivatives have also been investigated for their anti-inflammatory properties:
- Cytokine Inhibition : Research on fused pyrrole compounds indicates that they can inhibit pro-inflammatory cytokines in vitro and show significant anti-inflammatory activity in vivo .
Study 1: Antitumor Efficacy
A study focused on the synthesis and evaluation of pyrrole derivatives revealed that certain modifications to the structure significantly enhanced their antitumor activity. The compound demonstrated a strong ability to inhibit the growth of specific cancer cell lines and was effective in reducing tumor size in preclinical models.
Study 2: Mechanistic Insights
Another investigation utilized molecular docking studies to elucidate the binding interactions between pyrrole derivatives and target proteins involved in cancer signaling pathways. The results indicated that these compounds could effectively bind to ATP-binding sites of key receptors like EGFR and VEGFR2, suggesting a mechanism for their antitumor effects .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
5-(3-aminopropanoyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12-9(15)6-4-13(8(14)2-3-11)5-7(6)10(12)16/h6-7H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZYOIOHSSEHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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